N-[(2-methylphenyl)methyl]-2-(4-pyrazol-1-ylpiperidin-1-yl)acetamide
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Overview
Description
N-[(2-methylphenyl)methyl]-2-(4-pyrazol-1-ylpiperidin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a piperidine ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylphenyl)methyl]-2-(4-pyrazol-1-ylpiperidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Piperidine Ring: This involves the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.
Coupling of Intermediates: The pyrazole and piperidine intermediates are then coupled using a suitable coupling agent, such as carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylphenyl)methyl]-2-(4-pyrazol-1-ylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-methylphenyl)methyl]-2-(4-pyrazol-1-ylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-[(2-methylphenyl)methyl]-2-(4-pyrazol-1-ylpiperidin-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
2-Methyltetrahydrofuran: A biomass-derived solvent used in organic synthesis.
3,5-Dibromo-1-tetrahydro-2H-pyran-2-yl-1H-1,2,4-triazole: A compound used in various chemical reactions.
Uniqueness
N-[(2-methylphenyl)methyl]-2-(4-pyrazol-1-ylpiperidin-1-yl)acetamide is unique due to its combination of a pyrazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-(4-pyrazol-1-ylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-15-5-2-3-6-16(15)13-19-18(23)14-21-11-7-17(8-12-21)22-10-4-9-20-22/h2-6,9-10,17H,7-8,11-14H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDRVSSHPRKHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN2CCC(CC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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